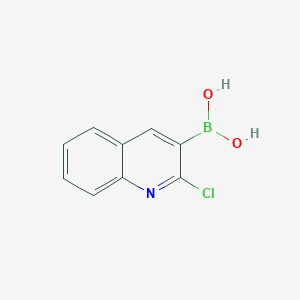

2-Chloroquinoline-3-boronic acid

描述

Significance of the Quinoline (B57606) Scaffold in Medicinal and Organic Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the design and discovery of therapeutic agents. nih.govrsc.orgresearchgate.net Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. This "privileged scaffold" is present in a wide array of natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly sought-after framework in drug development. rsc.org

Boronic Acids as Versatile Reagents in Modern Synthetic Methodologies

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis. nih.govchem-space.com Their stability, generally low toxicity, and ease of handling make them attractive reagents for a variety of chemical transformations. nih.gov A key application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. youtube.com This reaction's tolerance of a wide range of functional groups has made it a go-to strategy for the construction of complex molecular architectures, including those of many pharmaceutical compounds. youtube.com Beyond cross-coupling reactions, boronic acids are also utilized in the formation of esters and other derivatives, showcasing their versatility as synthetic intermediates. researchgate.net

Overview of the Academic Research Landscape for 2-Chloroquinoline-3-boronic Acid

The academic interest in this compound stems primarily from its role as a key reactant in the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| Appearance | Solid |

| CAS Number | 128676-84-6 |

This data is compiled from various chemical suppliers and databases. nih.govrsc.org

Detailed research has demonstrated that this compound is a crucial building block for the preparation of pyrazolopyrimidinamine derivatives, which have shown potent inhibitory activity against tyrosine and phosphoinositide kinases. The synthesis of these complex heterocyclic systems often involves a Suzuki-Miyaura coupling reaction, where the boronic acid moiety of the quinoline derivative is coupled with a suitable halogenated pyrazolopyrimidine core.

While direct and extensive structure-activity relationship (SAR) studies specifically on a wide range of derivatives of this compound are not abundantly available in the public domain, the existing research on related boronic acid-containing quinolines provides valuable insights. For instance, studies on pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have demonstrated that modifications to the quinoline ring and the boronic acid-bearing phenyl group can significantly impact their inhibitory activity against kinases like CLK and ROCK. nih.govnih.gov Deletion of the boronic acid group has been shown to abrogate the inhibitory activity, highlighting its critical role in the molecule's function. nih.govnih.gov

The application of boronic acid-containing compounds as chemical probes is an emerging area of research. Boronic acids can interact with diols, which are present in many biological molecules, making them suitable for the development of sensors and labeling agents. Although specific examples of this compound being used as a chemical probe are not widely reported, the general utility of boronic acids in this context suggests a potential future application for this compound.

Table 2: Key Research Applications of this compound

| Application Area | Description | Key Findings |

| Kinase Inhibitor Synthesis | Reactant in the synthesis of pyrazolopyrimidinamine derivatives. | Enables the construction of potent inhibitors of tyrosine and phosphoinositide kinases. |

| Suzuki-Miyaura Coupling | A key coupling partner with various heterocyclic halides. | Facilitates the formation of complex bi-aryl structures central to many bioactive molecules. |

| Medicinal Chemistry | A building block for novel therapeutic agents. | The quinoline and boronic acid moieties contribute to the biological activity and synthetic accessibility of the final compounds. |

This table summarizes findings from various research articles and chemical product descriptions.

属性

IUPAC Name |

(2-chloroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXYUOPSOXQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400737 | |

| Record name | 2-Chloroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-84-6 | |

| Record name | 2-Chloroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloroquinoline 3 Boronic Acid and Its Precursors

Direct Synthetic Routes to 2-Chloroquinoline-3-boronic Acid

Direct methods traditionally offer a straightforward, albeit often challenging, path to boronic acids. These routes typically involve the generation of a highly reactive organometallic intermediate from a suitable precursor, which is then quenched with an electrophilic boron source.

A foundational method for the synthesis of aryl boronic acids is the reaction of an organometallic compound with a trialkyl borate (B1201080). nih.gov This approach is applicable to the synthesis of this compound, typically starting from a dihalo-substituted quinoline (B57606), such as 2-chloro-3-haloquinoline.

The general mechanism involves two key steps:

Formation of the Organometallic Intermediate : A lithium-halogen exchange reaction is commonly employed. For instance, treating a 2-chloro-3-bromoquinoline or 2-chloro-3-iodoquinoline (B144977) with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) generates a highly reactive 2-chloro-3-lithioquinoline intermediate. Alternatively, Grignard reagents can be prepared from the corresponding haloquinoline. nih.govnih.gov

Electrophilic Trapping : The generated organometallic species is then treated with an electrophilic borate ester, most commonly trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate. nih.gov

Hydrolysis : The final step is the acidic workup (hydrolysis) of the boronate ester, which yields the target this compound. wikipedia.org

While this method is conceptually direct, its practical application can be limited by the stability of the organometallic intermediate and potential side reactions.

The synthesis can also originate from other functionalized 2-chloroquinoline (B121035) precursors. A key starting material in quinoline chemistry is 2-chloroquinoline-3-carbaldehyde (B1585622), which is readily synthesized from acetanilides via the Vilsmeier-Haack reaction. nih.govresearchgate.net Although direct conversion of the aldehyde to a boronic acid is not a standard transformation, the aldehyde group can be used to introduce other functionalities that may facilitate borylation. For example, the aldehyde can be converted to a halide, which can then be subjected to the methods described above or to palladium-catalyzed borylation.

Palladium-Catalyzed Borylation Strategies for Quinoline Systems

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become the predominant method for synthesizing aryl and heteroaryl boronic acids and their esters due to their high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgnih.gov

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This protocol is highly effective for the borylation of haloquinolines. rsc.org

The general reaction for a haloquinoline is as follows: A haloquinoline is reacted with B₂pin₂ in the presence of a palladium catalyst and a base. The product is a quinoline boronic acid pinacol (B44631) ester, a stable compound that can often be isolated and purified via chromatography. organic-chemistry.org This ester serves as a direct precursor to the boronic acid. Research has demonstrated the successful Pd-catalyzed borylation of complex chloroquinolines at various positions. rsc.org For instance, a study described the synthesis of biquinolines through an in-situ generation of heteroarylboronates from haloquinolines using Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst, which then underwent homocoupling. researchgate.net This highlights the successful formation of the boronate intermediate under these conditions.

Table 1: Representative Conditions for Miyaura Borylation of Haloquinolines

| Catalyst | Ligand | Base | Boron Reagent | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | KOAc | B₂pin₂ | Toluene | 50 | organic-chemistry.org |

| PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | 1,4-Dioxane | 80 | rsc.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | B₂pin₂ | 1,4-Dioxane | 100 | nih.gov |

| [(dppf)PdCl₂] | dppf | Cs₂CO₃ | B₂pin₂ | 1,4-Dioxane/H₂O | 100 | nih.gov |

This table presents a generalized summary of conditions reported for Miyaura borylation reactions involving aryl halides, which are applicable to haloquinoline systems.

The success of palladium-catalyzed borylation hinges critically on the choice of catalyst and, particularly, the ligand system. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle.

Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). rsc.orgnih.gov The choice of ligand is crucial for achieving high yields and preventing side reactions.

Phosphine (B1218219) Ligands : Simple phosphines like triphenylphosphine (B44618) (PPh₃) are often effective. nih.gov More complex phosphine ligands such as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) can improve reaction outcomes, especially with challenging substrates, by promoting the reductive elimination step. nih.gov

Quinoline-Based Ligands : Interestingly, quinoline-based ligands themselves have been developed to promote Pd-catalyzed C–H borylation reactions. These ligands can accelerate C-H activation under mild conditions, demonstrating the versatility of the quinoline scaffold in catalysis. nih.gov While this application is for direct C-H borylation rather than cross-coupling of a halide, it underscores the importance of ligand design.

Optimization studies often involve screening various combinations of palladium sources, ligands, bases (such as potassium acetate or cesium carbonate), and solvents to maximize the yield of the desired borylated product. nih.govresearchgate.net

The Miyaura borylation yields a boronic ester, such as a pinacol ester, which is generally more stable and easier to handle than the corresponding boronic acid. organic-chemistry.org The final step in the synthesis is the conversion of this ester to the free boronic acid.

Several methods exist for this transformation:

Acidic or Basic Hydrolysis : Standard hydrolysis using an acid or base is a common method. However, pinacol esters can be relatively resistant to hydrolysis. organic-chemistry.org

Transesterification : The pinacol ester can be converted to the boronic acid via transesterification with isobutyl boronic acid. nih.gov

Conversion via Trifluoroborate Salts : A highly efficient two-step procedure involves reacting the boronic ester with potassium hydrogen fluoride (B91410) (KHF₂) to form a stable potassium trifluoroborate salt. This salt can be easily isolated and subsequently hydrolyzed under acidic conditions to afford the final boronic acid with high purity. rsc.org This method was successfully used to convert a borylated quinoline derivative into the corresponding boronic acid in good yield. rsc.org

Advanced Synthetic Approaches and Process Development

The synthesis of functionalized quinolines, including borylated derivatives, has evolved significantly with the introduction of advanced methods. These approaches aim to provide more direct, selective, and scalable routes to these valuable chemical building blocks.

Development of One-Pot Synthetic Procedures

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, represents a significant advancement in chemical manufacturing, offering improved efficiency and reduced waste. In the context of quinoline derivatives, while a direct one-pot synthesis for this compound is not widely documented, related procedures for its precursors have been established.

For instance, a facile one-pot method for synthesizing 2,4-dichloroquinoline (B42001) derivatives from anilines and malonic acid in the presence of excess phosphorus oxychloride has been described. researchgate.net This approach provides a streamlined route to key precursors for more complex quinoline structures. Similarly, one-pot, three-component reactions utilizing the versatile building block 2-chloroquinoline-3-carbaldehyde have been developed to construct highly substituted quinoline scaffolds under mild conditions. researchgate.net

The broader field of boronic acid chemistry has also seen significant progress in one-pot methodologies. Researchers have developed a metal-free, one-pot synthesis of four-coordinate organoboron complexes directly from boronic acids, showcasing a ligand-assisted organic group migration. nih.gov While not a direct synthesis of this compound, such advancements in understanding the reactivity of boronic acids could pave the way for future one-pot procedures for its synthesis. nih.gov

Regioselective Synthesis of Borylated Quinoline Derivatives

Regioselectivity—the ability to control the position of a chemical transformation on a molecule—is paramount in the synthesis of complex molecules like substituted quinolines. Several advanced methods have been developed for the regioselective borylation of the quinoline core.

One notable strategy harnesses the tautomerization between quinolone and quinoline forms. An Iridium-catalyzed C-H borylation has been developed that selectively targets the C8 position of 4-quinolones. researchgate.netnih.gov This process involves an initial O-borylation of the quinoline tautomer to form a 4-(pinBO)-quinoline intermediate, which then undergoes N-directed selective borylation at the C8 position. researchgate.netnih.gov Subsequent hydrolysis removes the O-boryl group, yielding the C8-borylated quinolone. researchgate.netnih.gov

Palladium catalysis has also been successfully employed for the regioselective borylation of quinolines. A Pd-catalyzed method facilitates the borylation of complex chloroquinolines specifically at the C-4 position using bis(pinacolato)diboron (B₂pin₂). nih.gov This represents the first reported instance of Pd-catalyzed C-4 borylation of complex chloroquinolines with this common boron source. nih.gov

The functionalization of quinolines can also be directed through magnesiation. By combining Br/Mg exchange reactions with direct magnesiation using reagents like TMPMgCl·LiCl, researchers have achieved multiple, sequential functionalizations at different positions (C2, C3, C4, and C8) on the quinoline ring. acs.org This powerful technique allows for the synthesis of highly functionalized quinolines with precise control over substituent placement. acs.org A comprehensive review of direct C-H functionalization highlights the importance of these transition metal-catalyzed methods in achieving atom- and step-economical synthesis of diverse quinoline derivatives. mdpi.com

| Method | Catalyst/Reagent | Position of Borylation | Substrate Type | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | [Ir(OMe)(cod)]₂ / Si-SMAP | C8 | 4-Quinolones | researchgate.netnih.gov |

| Palladium-Catalyzed Borylation | Pd Catalyst | C4 | Chloroquinolines | nih.gov |

| Functionalization via Magnesiation | TMPMgCl·LiCl | C3, C4, C8 | Bromoquinolines | acs.org |

Scalable Synthetic Protocols for Research and Development

The transition of a synthetic method from laboratory discovery to a practical tool for research and development hinges on its scalability. A scalable protocol must be robust, safe, and efficient when performed on a larger, multi-gram scale.

The aforementioned Pd-catalyzed C-4 borylation of complex chloroquinolines has been demonstrated to be suitable for gram-scale synthesis, highlighting its practical utility. nih.gov This scalability is crucial as it allows for the production of significant quantities of borylated quinolines, which can then be used as starting materials for creating libraries of potential drug candidates or other functional molecules. nih.gov

Furthermore, in the development of synthetic routes for other quinoline derivatives, scalability is a key consideration. For example, a palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with a heteroarene was successfully performed on an approximate 2-gram scale, indicating the potential for larger-scale production. mdpi.com The development of such protocols is essential for advancing research, as it ensures a reliable supply of key intermediates like this compound for further investigation and application in areas such as medicinal chemistry and materials science. nih.govsigmaaldrich.com

Reactivity and Mechanistic Investigations of 2 Chloroquinoline 3 Boronic Acid

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The boronic acid functional group on the quinoline (B57606) scaffold suggests potential for a variety of such transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.orgyonedalabs.com The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Influence of Catalytic Systems and Ancillary Ligands (e.g., Palladium-Phosphine Complexes)

The choice of catalyst and ligand is crucial in Suzuki-Miyaura reactions, influencing reaction efficiency, substrate scope, and functional group tolerance. nih.gov Palladium-phosphine complexes are commonly employed, with the electronic and steric properties of the phosphine (B1218219) ligand playing a key role. nih.gov However, for 2-Chloroquinoline-3-boronic acid specifically, there is a lack of comparative studies in the scientific literature that detail the influence of various catalytic systems and ancillary ligands on coupling outcomes.

Mechanistic Pathways of Transmetalation and Reductive Elimination in Suzuki-Miyaura Coupling

The generally accepted mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgnih.gov The transmetalation step is often considered rate-limiting and is facilitated by a base. While this general mechanism applies, specific mechanistic investigations focusing on the kinetics and intermediates involved in the coupling of this compound are not available in the current body of scientific literature.

Tandem and Cascade Reactions Incorporating Suzuki Coupling

Tandem and cascade reactions that incorporate a Suzuki-Miyaura coupling step offer efficient pathways to complex molecules by forming multiple bonds in a single operation. There are reports of tandem Stille/Suzuki-Miyaura coupling reactions with other bifunctional reagents. nih.gov However, specific examples of tandem or cascade sequences initiated by the Suzuki coupling of this compound are not documented in the available literature.

Other Coupling Reactions Involving the Boronic Acid Moiety (e.g., Chan-Lam for related compounds)

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically involving the copper-catalyzed reaction of a boronic acid with an amine or an alcohol. abconline.de This reaction is attractive due to its often mild reaction conditions. While the Chan-Lam N-arylation of various nitrogen-containing heterocycles is a well-established process, and has been applied to other quinoline derivatives, specific studies detailing the use of this compound in such couplings are not readily found in the scientific literature. abconline.de The reactivity of the chloro-substituted quinoline core in this context remains an area for further exploration.

Transformations of the Boronic Acid Functional Group

The boronic acid moiety (–B(OH)₂) is a versatile functional group, renowned for its role in cross-coupling reactions and its ability to be converted into various other functionalities.

Boronic acids are frequently converted into boronic esters to enhance their stability, modify their reactivity, and facilitate purification. researchgate.net This transformation is typically achieved by a condensation reaction with a diol, most commonly pinacol (B44631), to form a five-membered cyclic pinacol boronate. researchgate.netrsc.org This reaction is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

The conversion of this compound to its corresponding pinacol boronate is a standard procedure that enhances its utility in organic synthesis, particularly in reactions where the free boronic acid might be unstable or lead to side reactions. researchgate.net

Table 1: General Conditions for Pinacol Boronate Formation

| Reagent | Solvent | Conditions | Purpose |

|---|---|---|---|

| Pinacol | Toluene, THF, or Dichloromethane | Reflux with azeotropic removal of water (Dean-Stark trap) | Drives the equilibrium towards the ester product. |

Organotrifluoroborate salts (R-BF₃K) have emerged as highly stable, crystalline, and easy-to-handle alternatives to boronic acids. chem-station.com They are generally stable to air and moisture and can be seen as a protected form of boronic acids. chem-station.com The conversion is typically accomplished by treating the boronic acid with a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). chem-station.comunimelb.edu.au This method is broadly applicable to a wide range of arylboronic acids and is expected to be efficient for this compound. chem-station.combristol.ac.uk The resulting trifluoroborate salt often exhibits superior stability and, in some reactions, different reactivity compared to the parent boronic acid. bristol.ac.uk

The reaction proceeds via the displacement of the hydroxyl groups on the boron atom by fluoride ions to form a stable, tetra-coordinated borate (B1201080) structure. chem-station.com

Table 2: Typical Procedure for Organotrifluoroborate Salt Formation

| Step | Reagent/Solvent | Description |

|---|---|---|

| 1 | Methanol or Methanol/Water | The boronic acid is dissolved or suspended in the solvent. |

| 2 | Saturated aqueous KHF₂ | Added slowly to the boronic acid solution with vigorous stirring. |

| 3 | Precipitation | The potassium organotrifluoroborate salt precipitates from the solution. |

One of the fundamental transformations of arylboronic acids is their oxidation to the corresponding phenol. This reaction provides a method for the introduction of a hydroxyl group onto an aromatic ring. The most common and straightforward method involves the use of an oxidizing agent, such as hydrogen peroxide (H₂O₂), under basic conditions (e.g., sodium hydroxide).

For this compound, this transformation would replace the C–B bond with a C–O bond, yielding 2-chloroquinolin-3-ol. This stereospecific conversion is a cornerstone of organoboron chemistry, greatly expanding the synthetic utility of boronic acids beyond cross-coupling reactions. researchgate.netnih.gov

Recent research has demonstrated a novel application for boronic acids as effective surrogates for the hydroxide (B78521) ion (OH⁻) upon activation with fluoride. nih.gov In this process, the boronic acid is activated by fluoride complexation, forming a boronate "ate" complex. nih.gov This complex displays a unique nucleophilic character and can function as a mild and tunable source of hydroxide under specific reaction conditions, such as in aryne-induced multicomponent couplings. nih.gov This strategy avoids the use of strong metal hydroxide bases, which can be incompatible with sensitive functional groups. nih.gov While this is a general strategy, the tunable nature of the boronic acid suggests that this compound could potentially be employed in this capacity, offering a new paradigm for its reactivity. nih.gov

Reactivity at the Chloro- and Quinoline Core Positions

The electronic properties of the quinoline ring system and the nature of the chloro-substituent at the C-2 position are pivotal to the compound's reactivity.

The 2-chloroquinoline (B121035) scaffold is highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.net The presence of the electronegative nitrogen atom in the quinoline ring reduces the electron density at the C-2 position, making it electrophilic and thus highly activated for attack by nucleophiles. libretexts.org The chloride ion is an excellent leaving group, facilitating these substitution reactions. libretexts.orgyoutube.com

This reactivity is a hallmark of 2-haloquinolines and allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles at this position. nih.govrsc.org The reaction proceeds via a two-step addition-elimination mechanism, typically involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of the boronic acid at the 3-position is generally not expected to inhibit this reactivity.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on the 2-Chloroquinoline Core

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Alkylamines, Arylamines | 2-Aminoquinolines |

| Alkoxides | Sodium Methoxide, Sodium Ethoxide | 2-Alkoxyquinolines |

| Thiolates | Sodium Thiophenolate | 2-(Arylthio)quinolines |

Electrophilic and Radical Reactions on the Quinoline Ring

The reactivity of the quinoline ring in this compound is significantly influenced by the electronic properties of its substituents. The presence of the electron-withdrawing chloro group at the 2-position and the boronic acid group at the 3-position renders the heterocyclic ring electron-deficient. Consequently, the quinoline nucleus is deactivated towards classical electrophilic substitution reactions. The literature extensively covers the reactivity at the chloro and boronic acid functional groups, but direct electrophilic or radical attack on the carbocyclic portion of the quinoline ring of this specific molecule is not a commonly reported transformation.

Annulation and Cyclization Reactions Involving this compound Derivatives

While this compound is a valuable synthetic intermediate, particularly for cross-coupling reactions, its derivatives are powerful building blocks for constructing complex, fused heterocyclic systems. The corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde (B1585622), is a widely employed precursor for a variety of annulation and cyclization reactions. nih.govresearchgate.net These transformations typically leverage the reactivity of both the aldehyde and the adjacent chloro group to build new rings onto the quinoline scaffold.

Synthesis of Fused Pyrrole and Pyrazole (B372694) Systems

One key strategy involves the reaction of 2-chloroquinoline-3-carbaldehyde with nitrogen-containing nucleophiles to build five-membered heterocyclic rings.

Pyrrolo[3,4-b]quinolinones: Heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. The proposed mechanism involves an initial nucleophilic addition of the formamide nitrogen to the aldehyde's carbonyl group. This is followed by a condensation step to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, which then undergoes an intramolecular cyclization via the elimination of an HCl molecule to yield the final fused product. nih.gov

Pyrazolo[3,4-b]quinolines: These systems can be synthesized from the aldehyde in a two-step sequence. First, the aldehyde is converted to 2-chloroquinoline-3-carbonitrile (B1354263) by treatment with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate. The resulting nitrile then undergoes a cycloaddition reaction with hydrazine (B178648) hydrate (B1144303) to afford 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov

Multicomponent Reactions for Fused Pyran Systems

The versatility of 2-chloroquinoline-3-carbaldehyde extends to its use in multicomponent reactions (MCRs) for the efficient, one-pot synthesis of more complex fused structures.

Pyran-fused Quinolines: The synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines has been achieved through an L-proline catalyzed one-pot reaction. This transformation brings together 2-chloroquinoline-3-carbaldehyde, a pyrazolone (B3327878) derivative (5-methyl-2,4-dihydro-3H-pyrazol-3-one), and 6-amino-pyrimidine-2,4(1H,3H)-diones in refluxing ethanol. nih.gov Similarly, 4H-pyrano[2,3-b]quinoline derivatives can be prepared via Knoevenagel condensation/heterocyclization sequences. researchgate.net

The boronic acid group itself can play a direct role in facilitating cyclizations. Studies on other systems have shown that a neighboring boronic acid can catalyze condensation reactions, for instance between an aldehyde and an aminothiol, by activating the aldehyde group. nih.gov This principle suggests that the boronic acid moiety in this compound can serve not only as a handle for cross-coupling but also as a potential facilitator for ring-forming reactions.

Table 1: Examples of Annulation and Cyclization Reactions Using 2-Chloroquinoline-3-carbaldehyde

| Starting Material | Reagents | Conditions | Fused Product | Ref. |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | Ethanol, 8 h | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| 2-Chloroquinoline-3-carbonitrile* | Hydrazine Hydrate | - | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, 6-Amino-pyrimidine-2,4(1H,3H)-diones | L-proline, Ethanol, Reflux | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines | nih.gov |

*Prepared from 2-chloroquinoline-3-carbaldehyde.

Applications of 2 Chloroquinoline 3 Boronic Acid in Complex Organic Synthesis

Synthesis of Highly Functionalized Quinoline (B57606) Derivatives

The dual reactivity of 2-chloroquinoline-3-boronic acid makes it a valuable reagent for creating quinoline cores adorned with multiple substituents. The boronic acid moiety is primarily exploited in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

The synthesis of polyfunctionalized and polysubstituted quinolines is a significant area of research due to their prevalence in pharmacologically active compounds and materials science. nih.gov Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone of these synthetic strategies. organic-chemistry.orgresearchgate.net In this context, boronic acids serve as key nucleophilic partners.

One effective strategy involves the one-pot, palladium-catalyzed Suzuki cross-coupling of dihaloquinolines with an excess of arylboronic acids to generate polysubstituted products. nih.gov For instance, researchers have successfully synthesized 2,3,4-triarylquinolines by reacting 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov This reaction proceeds sequentially, with the more reactive C-I bond coupling first, followed by the C-Cl bond. A similar approach using 6,8-dibromo-4-chloroquinoline-3-carbaldehyde and an excess of arylboronic acid also yields triarylquinoline derivatives, demonstrating the power of this method to achieve exhaustive multiple couplings on a quinoline scaffold. nih.gov

While these examples start with different halogenated quinolines, they establish a clear precedent for the use of quinoline-boronic acids as synthons. This compound is an ideal candidate for such transformations, where the boronic acid group at the 3-position can be coupled with an aryl halide, and the chloro group at the 2-position can be subsequently targeted in another coupling reaction to build molecular complexity. The development of robust palladium catalysts allows these reactions to proceed under mild conditions, tolerating a wide range of functional groups. nih.govorganic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Polysubstituted Quinolines

| Starting Material | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic Acids | PdCl₂(PPh₃)₂ / PCy₃ | 2,3,4-Triarylquinolines | nih.gov |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic Acids | PdCl₂(PPh₃)₂ / PCy₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | nih.gov |

| Aryl Chlorides | Tetrahydroxydiboron (to form boronic acid in situ) | Palladium Precatalyst | Arylboronic Acids / Biaryls | nih.govorganic-chemistry.org |

Axially chiral biaryls, a class of atropisomers with rotationally restricted aryl-aryl bonds, are crucial components in chiral ligands, natural products, and pharmaceuticals. nih.govnih.gov The synthesis of these molecules in an enantiomerically pure form is a significant challenge, with atroposelective cross-coupling being a primary strategy. nih.govresearchgate.net

The catalytic atroposelective synthesis of biaryls often involves the coupling of an aryl halide with a nucleophilic partner, such as a boronic acid, in the presence of a chiral catalyst. nih.gov While direct examples employing this compound were not prominent in the surveyed literature, its structure makes it a highly suitable precursor for creating axially chiral quinoline-containing biaryls via atroposelective Suzuki-Miyaura coupling. The general approach involves using a palladium catalyst complexed with a chiral ligand to control the stereochemical outcome of the C-C bond formation between the quinoline boronic acid and a sterically hindered aryl halide partner. nih.govrsc.org

Recent advances have focused on developing novel catalytic systems, including those based on palladium, chiral phosphoric acids, and N-heterocyclic carbenes, to achieve high enantioselectivity in the synthesis of various atropisomers. researchgate.net The construction of axially chiral 2-arylquinolines has been accomplished through organocatalytic atroposelective [4+2] cycloaddition, highlighting the demand for synthetic routes to these specific chiral scaffolds. researchgate.net Given the established utility of boronic acids in cross-coupling reactions, this compound represents a valuable, yet to be fully exploited, building block for the atroposelective synthesis of complex chiral quinoline systems.

Role as a Building Block for Fused Heterocyclic Architectures

The quinoline ring system is a common scaffold in a vast array of fused heterocyclic compounds. The strategic placement of reactive groups on the quinoline core, as seen in this compound, provides synthetic handles for intramolecular cyclization or multicomponent reactions to build these complex architectures.

Benzofuroquinoline alkaloids are a class of natural products and synthetic compounds with significant biological activities. nih.gov For example, benzofuro[3,2-b]quinoline derivatives have been identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and topoisomerase I (Topo I), making them promising anticancer agents. nih.gov

The synthesis of these fused systems often involves the construction of the benzofuran (B130515) ring onto a pre-existing quinoline. A facile method for preparing 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been described, featuring transformations like Williamson ether synthesis and intramolecular electrophilic cyclization. researchgate.net While these routes demonstrate the fusion of benzofuran and quinoline rings, the direct use of this compound as a starting material for benzofuroquinolines is not explicitly detailed in the surveyed research. However, it represents a plausible precursor for such syntheses through a palladium-catalyzed coupling reaction with a suitably substituted phenol, followed by an intramolecular ring-closing reaction.

The fusion of pyrazole (B372694) and quinoline rings creates pyrazoloquinoline scaffolds, which are of great interest in medicinal chemistry. Different isomers, such as pyrazolo[3,4-b]quinoline and pyrazolo[4,3-f]quinoline, have been synthesized and evaluated for various biological activities. nih.govmdpi.com

A direct application of a boronic acid-containing quinoline has been demonstrated in the synthesis of 3H-pyrazolo[4,3-f]quinoline compounds. These molecules, synthesized via Povarov/Doebner-type multicomponent reactions, were identified as novel dual inhibitors of CLK and ROCK kinases with potent anticancer properties against renal cancer and leukemia cell lines. mdpi.compurdue.edu This work underscores the value of incorporating a boronic acid moiety into the quinoline scaffold for developing new therapeutic agents.

Additionally, the closely related precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), is frequently used to synthesize the isomeric pyrazolo[3,4-b]quinoline system. nih.gov The typical reaction involves the condensation of the aldehyde with hydrazine (B178648), followed by cyclization to form the fused pyrazole ring. The frequent use of this precursor highlights the utility of the 2-chloro-3-substituted quinoline core in accessing this class of heterocycles.

Table 2: Synthesis of Fused Pyrazoloquinoline Heterocycles

| Scaffold | Precursor Type | Synthetic Approach | Biological Target (Example) | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinoline | Boronic Acid-Containing Quinoline | Povarov/Doebner-type multicomponent reaction | CLK/ROCK Kinase | mdpi.com |

| Pyrazolo[3,4-b]quinoline | 2-Chloroquinoline-3-carbaldehyde | Cycloaddition with hydrazine | General Heterocyclic Synthesis | nih.gov |

Beyond the specific examples of benzofuro- and pyrazoloquinolines, the 2-chloroquinoline (B121035) core serves as a linchpin for assembling a wide variety of complex polycyclic and fused heterocyclic systems. The reactivity of the chloro and aldehyde/boronic acid groups enables chemists to engage these precursors in multicomponent reactions and tandem cyclizations.

For instance, 2-chloroquinoline-3-carbaldehydes have been used to construct diverse fused systems such as:

Tetrazolo[1,5-a]quinolines , formed by reacting the aldehyde with sodium azide. nih.gov

Pyrrolo[3,4-b]quinolinones , generated through reaction with formamide (B127407). nih.gov

Benzo-imidazopyrimido[4,5-b]quinolones , created in a one-pot, three-component reaction with 2-aminobenzimidazole (B67599) and malononitrile. researchgate.net

4H-Pyrano[2,3-b]quinolines , synthesized via a DABCO-mediated Knoevenagel condensation/heterocyclization sequence.

These examples, while starting from the aldehyde precursor, illustrate the synthetic potential inherent in the 2-chloro-3-substituted quinoline framework. The conversion of the boronic acid to an aldehyde is a feasible transformation, meaning this compound can be considered a strategic precursor to these and other elaborate polycyclic compounds, offering a gateway to novel molecular frameworks with potential applications in materials and medicine.

Development of Natural Product Analogues and Medicinal Chemistry Scaffolds

The quinoline core is a prevalent motif in numerous biologically active compounds. This compound serves as a key starting material for accessing complex molecular architectures, enabling the exploration of new chemical space for drug discovery.

The 2-chloroquinoline framework is a fundamental building block in the synthesis of precursors for potent bioactive molecules, most notably those related to the natural alkaloid Camptothecin (B557342). rsc.org Camptothecin and its derivatives are renowned for their anticancer properties, which stem from the inhibition of the enzyme topoisomerase I. researchgate.net The synthesis of analogs and prodrugs of this important compound often relies on the strategic assembly of its pentacyclic core.

For instance, the related compound 2-chloroquinoline-3-carbaldehyde, which can be derived from the corresponding boronic acid, is a critical intermediate. rsc.org It provides the necessary A and B rings of the quinoline system, primed for further elaboration. Synthetic strategies have been developed to construct the full camptothecin structure or its analogs, such as 22-hydroxyacuminatine, through multi-step sequences that may involve Friedländer condensation or cycloaddition reactions starting from functionalized quinoline precursors. rsc.orgresearchgate.net Furthermore, the development of camptothecin prodrugs has incorporated boronic acid moieties to enhance therapeutic profiles, demonstrating the synergy between the quinoline scaffold and boronic acid chemistry in creating advanced anticancer agents. researchgate.netnih.gov The use of the 2-chloroquinoline unit allows for the systematic modification of the molecule, facilitating the synthesis of various analogs aimed at improving efficacy and overcoming drug resistance. rsc.org

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds for biological activity. sigmaaldrich.comnjit.edu this compound is an ideal substrate for generating diverse libraries of novel compounds for such screening campaigns. The dual reactivity of the molecule—the boronic acid group's utility in cross-coupling reactions and the chlorine atom's susceptibility to nucleophilic substitution—allows for the attachment of a wide array of different chemical fragments. cymitquimica.com

Researchers design and synthesize libraries of 2-chloroquinoline-based molecules to target specific biological pathways, such as viral enzymes. nih.gov For example, by reacting the chloroquinoline core with various amines or other nucleophiles, and by utilizing the boronic acid for Suzuki-Miyaura coupling, a large matrix of structurally distinct analogs can be efficiently prepared. cymitquimica.comnih.gov These libraries can then be screened to identify lead compounds. This approach has been used to develop potential dual inhibitors of viral proteases, where the quinoline scaffold serves as a rigid core for positioning pharmacophoric elements. nih.gov The ability to systematically and rapidly generate these analogs makes this compound a powerful tool in the search for new therapeutic agents. nih.gov

Contributions to Materials Science and Optoelectronics

The quinoline ring system is not only important in medicinal chemistry but also possesses inherent electronic and photophysical properties that make it attractive for materials science applications. Its electron-accepting nature makes it a valuable component in organic electronic materials.

Polyarylquinolines are a class of conjugated polymers that have garnered significant attention for their fluorescent and photophysical properties. mdpi.comnih.gov These materials are often synthesized using palladium-catalyzed cross-coupling reactions, where boronic acids play a pivotal role. The Suzuki-Miyaura coupling reaction, for example, allows for the direct formation of carbon-carbon bonds between the quinoline core and various aryl groups. nih.gov

In a typical synthesis, a di-halogenated quinoline derivative is reacted with an arylboronic acid to build up a poly-aryl substituted quinoline scaffold. nih.govresearchgate.net The use of precursors like this compound or its derivatives enables the precise installation of aryl substituents at specific positions on the quinoline ring. The resulting polyarylquinolines serve as emitting chromophores and are studied for their structure-property relationships. mdpi.com Investigations into their absorption and emission spectra reveal how different aryl substituents influence their photophysical behavior, such as causing shifts in emission wavelengths or altering fluorescence intensity. mdpi.comresearchgate.net For instance, introducing electron-donating groups like a methoxyphenyl group can lead to a red-shift in the emission spectrum due to increased π-electron delocalization. mdpi.com

| Compound | Substituent Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| Derivative 1 | Phenyl Groups | ~355 | ~473 | researchgate.net |

| Derivative 2 | 4-Fluorophenyl Group | ~355 | ~475 | researchgate.net |

| Derivative 3 | 4-Methoxyphenyl Group | ~361 | ~429 | mdpi.com |

| Derivative 4 | Styryl Group | ~355 | Shift to longer wavelength | mdpi.com |

The unique electronic properties of quinoline-based compounds make them prime candidates for use in optoelectronic devices, particularly Organic Light Emitting Diodes (OLEDs). nih.gov Quinoline derivatives can function as electron-transporting materials or as fluorescent emitters within the emissive layer of an OLED device. mdpi.combeilstein-journals.org

Polyarylquinolines, synthesized from precursors such as this compound, constitute an important class of materials for these applications. nih.gov Their rigid structure provides high thermal stability, while the ability to tune their photophysical properties through synthetic modification allows for the development of materials with specific emission colors and high quantum efficiencies. mdpi.combeilstein-journals.org The polyarylquinoline scaffold can serve as an electron-acceptor unit in donor-π-acceptor systems, which are known for their intramolecular charge transfer (ICT) properties, a key mechanism for light emission in some OLEDs. mdpi.com The development of new π-conjugated materials incorporating the quinoline unit continues to be an active area of research aimed at creating next-generation displays and lighting technologies. beilstein-journals.org

Pharmacological and Biological Applications of 2 Chloroquinoline 3 Boronic Acid Derivatives

Anti-Cancer Research and Kinase Inhibition

Derivatives of the quinoline (B57606) scaffold are widely recognized for their potential as anti-cancer agents, largely due to their ability to inhibit various protein kinases that are crucial for cancer cell growth and survival. consensus.appekb.eg The incorporation of a boronic acid moiety can enhance this activity, leading to the investigation of compounds like 2-chloroquinoline-3-boronic acid in oncology.

Inhibition of Tyrosine Kinases

The quinoline core is a key component of several approved tyrosine kinase inhibitor (TKI) drugs. ekb.egnih.gov These enzymes play a pivotal role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. Research has shown that various quinoline derivatives can inhibit receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptor. mdpi.com While the broader class of quinoline derivatives has been extensively studied as tyrosine kinase inhibitors, specific research focusing on this compound derivatives for potent and selective tyrosine kinase inhibition is an emerging area. The development of boronic acid-containing prodrugs of existing TKIs, like Crizotinib, highlights the potential utility of the boronic acid group in this class of inhibitors. researchgate.net

Inhibition of Phosphoinositide Kinases

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. nih.govnih.gov Consequently, PI3K has become a major target for cancer drug development. nih.gov While many heterocyclic compounds have been developed as PI3K inhibitors, the specific contribution of the this compound scaffold is less defined in the scientific literature. However, related structures such as benzimidazoles bearing a boronic acid substituent have been patented as PI3K inhibitors, suggesting the potential for boron-containing quinolines to also target this enzyme family. nih.gov The development of dual inhibitors that target multiple kinase families, such as PI3K and mTOR, often involves quinoline-like scaffolds. researchgate.net

Development of Homeodomain Interacting Protein Kinase 2 (HIPK2) Inhibitors

A significant area of research for borylated quinolines is in the development of inhibitors for Homeodomain Interacting Protein Kinase 2 (HIPK2). HIPK2 is a serine/threonine kinase that acts as a key regulator in various cellular processes, including apoptosis and developmental pathways. mdpi.com Its dysregulation has been implicated in pathological conditions such as kidney fibrosis. mdpi.com

Researchers have developed synthetic methods to produce borylated quinolines, including boronic acids, from chloroquinoline precursors specifically to target HIPK2. mdpi.com These boron-containing compounds are of interest because the vacant p-orbital of the boron atom can form strong, reversible covalent interactions with key residues in the active sites of enzymes like kinases. This unique binding mode can lead to potent and selective inhibition. mdpi.com

Mechanisms of Action in Cancer Cell Growth Inhibition

The anticancer effects of quinoline-boronic acid derivatives are not limited to direct enzyme inhibition. Studies on related compounds, such as boronic acid-containing pyrazolo[4,3-f]quinolines, have revealed multiple mechanisms of action. These compounds have been shown to induce DNA damage in cancer cells, a process marked by the upregulation of phosphorylated H2AX (p-H2AX), a key DNA damage response protein. mdpi.com Furthermore, these derivatives can promote cell cycle arrest, effectively halting the proliferation of cancer cells. mdpi.comijmphs.com By interfering with DNA replication and cell cycle progression, these compounds can ultimately lead to apoptosis, or programmed cell death, a desirable outcome in cancer therapy. ijmphs.com

Table 1: Investigated Kinase Targets for Quinoline and Boronic Acid-Based Compounds

| Kinase Target Family | Specific Kinase Example | Role in Cancer | Relevance of Quinoline/Boronic Acid Scaffold |

|---|---|---|---|

| Tyrosine Kinases | EGFR, VEGFR | Signal transduction, proliferation, angiogenesis | The quinoline scaffold is a known pharmacophore for TKI drugs. nih.govmdpi.com |

| Phosphoinositide Kinases | PI3K | Cell growth, survival, proliferation | Boronic acid-containing compounds have been developed as PI3K inhibitors. nih.gov |

| Serine/Threonine Kinases | HIPK2 | Gene expression, apoptosis, fibrosis | Borylated quinolines are being specifically developed as HIPK2 inhibitors. mdpi.com |

| Serine/Threonine Kinases | CLK/ROCK | Cell growth, migration, alternative splicing | Pyrazoloquinoline boronic acids act as dual inhibitors. mdpi.com |

Antimicrobial Activities

Beyond their use in cancer research, quinoline derivatives are well-known for their antimicrobial properties. The inclusion of a chlorine atom, as seen in 2-chloroquinoline (B121035) derivatives, often enhances this activity.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

Derivatives of 2-chloroquinoline have been synthesized and evaluated for their antibacterial activity against a range of pathogens, including the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov These two species are common causes of infections and are representative models for antibacterial screening.

Studies have shown that modifications to the quinoline scaffold can yield compounds with significant potency. For instance, certain quinoline-2-one derivatives bearing a chlorine atom have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.gov The activity against E. coli is often more modest, which is typical for many compound classes due to the protective outer membrane of Gram-negative bacteria. The mechanism of antibacterial action for quinolines can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are required for DNA replication and repair. nih.gov

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Chloro-substituted quinoline-2-one (Cmpd. 6c) | Methicillin-Resistant S. aureus (MRSA) | 0.75 | nih.gov |

| Chloro-substituted quinoline-2-one (Cmpd. 6c) | E. coli DNA Gyrase (IC50, nM) | 280 | nih.gov |

| Pyrrolizidine Alkaloid (PA-1) | S. aureus | 3.9 - 25 | nih.gov |

| Pyrrolizidine Alkaloid (PA-1) | E. coli | 3.9 - 25 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Antifungal Properties

Quinoline derivatives have been recognized for their antifungal potential, and the incorporation of a boronic acid moiety can further enhance this activity. researchgate.netresearchgate.net Research has shown that various substituted quinoline compounds exhibit significant inhibitory effects against a range of fungal pathogens. nih.govnih.govmdpi.com For instance, certain 2-chloroquinoline derivatives have demonstrated notable antifungal activity against species such as Aspergillus niger and Aspergillus flavus. researchgate.net The mechanism of action for some quinoline-based antifungals involves the disruption of the fungal cell membrane, leading to increased permeability and the release of cellular contents. nih.gov

The introduction of different substituents on the quinoline ring plays a crucial role in modulating the antifungal potency. For example, the presence of electron-withdrawing groups like fluorine, chlorine, and bromine has been shown to enhance antifungal activity. researchgate.net Furthermore, increasing the lipophilicity of the compounds can also lead to improved antifungal effects. researchgate.net Molecular docking studies have suggested that some quinoline derivatives may exert their antifungal action by inhibiting specific fungal enzymes, such as dihydroorotate (B8406146) dehydrogenase. nih.gov

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2-Chloroquinoline derivatives | Aspergillus niger, Aspergillus flavus | Potent activity | researchgate.net |

| Quinoline derivative Ac12 | Sclerotinia sclerotiorum, Botrytis cinerea | EC50 of 0.52 and 0.50 μg/mL, respectively | nih.gov |

| 3l (4-(allylthio)-8-fluoro-2,3-dimethylquinoline) | Sclerotinia sclerotiorum, Physalospora piricola | >80% inhibition at 50 µg/mL | nih.gov |

Broader Spectrum Biological Activities of Quinoline and Boronic Acid Derivatives

The versatility of the quinoline and boronic acid scaffolds extends beyond antifungal applications, with derivatives exhibiting a wide range of other important biological activities. nih.govnih.gov

Anti-inflammatory Properties

Quinoline derivatives have emerged as promising anti-inflammatory agents, targeting various pharmacological pathways. nih.goveurekaselect.combiointerfaceresearch.com Some quinoline-based compounds have demonstrated potent anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) and by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The nature and position of substituents on the quinoline ring are critical in determining the anti-inflammatory activity and target specificity. nih.gov For example, quinolines bearing a carboxamide moiety have shown antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1), while those with a carboxylic acid group have exhibited COX inhibition. nih.gov

Antimalarial and Antiparasitic Potential

The quinoline core is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. researchgate.netymerdigital.comresearchgate.net Researchers continue to explore new quinoline derivatives to combat drug-resistant strains of malaria. nih.govmdpi.comnih.govresearchgate.net These compounds often work by interfering with the parasite's ability to detoxify heme, leading to its accumulation and subsequent parasite death. researchgate.netnih.gov Beyond malaria, quinoline derivatives have also shown activity against other parasites, including Leishmania and Trichomonas. researchgate.netdntb.gov.ua The hybridization of the quinoline scaffold with other pharmacophores, such as ferrocene (B1249389) or sulfonamides, has led to the development of novel compounds with enhanced antimalarial and antiparasitic efficacy. nih.gov

Antitubercular and Anti-HIV Activities

The global health threats of tuberculosis (TB) and HIV have spurred the search for new and effective treatments, and quinoline derivatives have shown significant promise in both areas. nih.gov

Antitubercular Activity: Numerous quinoline derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of TB. researchgate.neteurekaselect.comnih.govrsc.org Some compounds have exhibited potent antitubercular activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.govrsc.org The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. researchgate.net

Anti-HIV Activity: Quinoline derivatives have also been investigated as potential anti-HIV agents, primarily as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netnih.gov These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inhibiting its function and preventing viral replication. nih.govresearchgate.net Molecular docking and dynamics simulations have been instrumental in designing and optimizing these quinoline-based NNRTIs. nih.govresearchgate.net

Table 2: Antitubercular and Anti-HIV Activity of Selected Quinoline Derivatives

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| Quinoline derivatives 5e and 5f | Mycobacterium tuberculosis H37Rv | MIC of 6.25 and 3.12 µg/mL, respectively | nih.gov |

| Quinolone derivatives 6b6, 6b12, 6b21 | MDR-TB strain | MIC of 3, 2.9, and 0.9 µg/mL, respectively | rsc.org |

| Quinoline derivative 6 | HIV-1 and HIV-2 | Showed prudent anti-HIV activity | nih.govresearchgate.net |

| Quinoline–1,2,3-triazole–aniline hybrid 11h | HIV-1 subtype B | IC50 = 0.01032 µM | nih.gov |

Enzyme Modulation and Protein Interactions

The boronic acid group is a key player in the ability of these derivatives to interact with and modulate the activity of various enzymes. nih.gov Boronic acids are known to form reversible covalent bonds with the hydroxyl groups of serine residues, which are often found in the active sites of enzymes like proteases. nih.gov This interaction can lead to potent and specific enzyme inhibition.

Quinoline-boronic acid derivatives have been investigated as inhibitors of a range of enzymes, including kinases and proteases. mdpi.comrsc.org For example, certain pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety have been identified as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), both of which are implicated in cancer. mdpi.com Furthermore, quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into DNA, demonstrating a different mode of protein interaction. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds. nih.gov

Key SAR findings for various activities include:

Antifungal Activity: The presence of an alkene group in the thioether side chain of certain quinoline derivatives enhances antifungal activity. nih.gov

Anti-inflammatory Activity: The type and position of substituents on the quinoline ring dictate the specific anti-inflammatory target. For instance, a carboxamide group often leads to TRPV1 antagonism, whereas a carboxylic acid group results in COX inhibition. nih.gov

Antitubercular Activity: The hybridization of the quinoline core with other heterocyclic systems can significantly impact antitubercular potency. nih.goveurekaselect.com

Enzyme Inhibition: For kinase inhibition, modifications at specific positions of the quinoline ring, such as the C1 position of the 3H-pyrazolo[4,3-f]quinoline moiety, can improve selectivity. mdpi.com

These SAR insights are crucial for the rational design of new and more effective derivatives of this compound for a multitude of therapeutic applications.

Impact of Substituent Modifications on Biological Efficacy

Research on the direct impact of modifying substituents on the this compound ring is not extensively documented in available literature. However, studies on closely related structures, such as boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds, offer some insights into how substitutions might influence biological activity, particularly in the context of kinase inhibition.

In a study on dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK), researchers found that the presence and nature of substituents on a quinoline-like core containing a boronic acid group played a critical role in inhibitory activity and selectivity. For instance, the introduction of a methoxy (B1213986) group was observed to have a variable effect on kinase inhibition. While in some contexts it could be detrimental to activity against a specific kinase, its negative effect could be mitigated by the presence of the adjacent boronic acid moiety, suggesting a synergistic electronic interaction between the two groups.

Furthermore, the "magic methyl" concept, where a methyl group is strategically introduced, was shown to fine-tune the selectivity of these compounds. A methyl group at the C1 position of the 3H-pyrazolo[4,3-f]quinoline scaffold resulted in a more selective inhibitor of the CLK family of kinases. This highlights the significant role that even small alkyl substituents can play in modulating the interaction of the molecule with its biological target.

While these findings are for a different heterocyclic system, they underscore the principle that substituents on a quinoline-boronic acid scaffold would likely have a profound impact on biological efficacy. The electronic nature (electron-donating or electron-withdrawing) and steric properties of substituents would be expected to alter the binding affinity and selectivity for target enzymes. Without direct studies on this compound derivatives, a detailed data table on this specific topic cannot be compiled.

Positional Effects on Activity and Selectivity

Information regarding the positional effects of the chloro and boronic acid groups on the quinoline ring of this compound is not available in the reviewed scientific literature. The specific arrangement of the chloro group at the 2-position and the boronic acid at the 3-position defines the parent compound of interest. How moving these key functional groups to other positions on the quinoline ring (e.g., 7-chloro-4-boronic acid) would alter the biological activity and target selectivity is a critical question for which no comparative studies could be found.

The relative positions of substituents on the quinoline ring are known to be a determining factor in the biological activity of many classes of quinoline derivatives. For example, in the context of antimalarial quinolines, the position of substituents on the quinoline core is crucial for their efficacy. Similarly, for kinase inhibitors, the vector and position of various functional groups dictate the binding mode and interaction with specific amino acid residues in the kinase ATP-binding pocket.

It can be hypothesized that the 2-chloro substituent in this compound plays a significant role in modulating the electronic properties of the heterocyclic ring system and may also be involved in key interactions with biological targets. The 3-boronic acid group is a key pharmacophoric element, known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of certain enzymes. The spatial relationship between the chloro and boronic acid groups, as well as their placement relative to the quinoline nitrogen, would create a unique three-dimensional pharmacophore. Altering this arrangement by moving the substituents would undoubtedly lead to different biological profiles, but in the absence of specific research, any discussion on this topic remains speculative.

Computational and Theoretical Investigations of 2 Chloroquinoline 3 Boronic Acid

Quantum Chemical Calculations on Molecular Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of 2-Chloroquinoline-3-boronic acid, which in turn govern its reactivity. nih.gov These calculations provide a detailed picture of the electron distribution and energy levels of molecular orbitals.

Key parameters derived from DFT studies on related quinoline (B57606) derivatives, which are applicable to this compound, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating electronic charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the nitrogen atom in the quinoline ring and the oxygen atoms of the boronic acid group are expected to be electron-rich sites, prone to electrophilic attack. Conversely, the carbon atom attached to the chlorine and the boron atom are likely to be electron-poor, making them susceptible to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents.

Furthermore, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity, chemical potential, chemical hardness and softness, and the electrophilicity index. nih.govrsc.org These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions. Studies on similar quinoline derivatives have shown that these computational insights are invaluable for rational drug design and synthetic strategy development. nih.gov

Mechanistic Probing via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions involving this compound. One of the most important reactions for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org

DFT calculations have been extensively used to model the catalytic cycle of the Suzuki-Miyaura reaction. rsc.orgnih.gov The generally accepted mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center.

Reductive Elimination: The two organic partners are coupled, and the palladium(0) catalyst is regenerated.

Moreover, computational investigations can shed light on the role of the base and solvent in the reaction mechanism, which are known to be critical for the success of the Suzuki-Miyaura coupling. rsc.org For instance, DFT studies have explored the formation of boronate complexes, which are often the active species in the transmetalation step. nih.gov The nature of the substituents on the boronic acid, such as the 2-chloroquinoline (B121035) moiety, can significantly influence the reactivity and the preferred reaction pathway, and computational models can help to rationalize these effects. rsc.org

Beyond the Suzuki-Miyaura reaction, computational methods can also be applied to study other reactions involving this compound, providing a deeper understanding of its chemical behavior and guiding the development of new synthetic methodologies.

In Silico Screening and Molecular Docking Studies for Biological Target Interactions

The quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. uni.lu Computational methods, particularly molecular docking, are widely used to explore the potential of quinoline derivatives, including those related to this compound, as therapeutic agents. These in silico techniques predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme, and estimate the strength of the interaction.

Molecular docking studies on derivatives of the closely related precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), have demonstrated the potential of this chemical class to interact with various biological targets. For example, pyrazoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been investigated as potential inhibitors of Phosphatidylinositol 3-kinases (PI3Ks), a family of enzymes implicated in cancer. nih.gov In these studies, the synthesized compounds exhibited favorable docking scores, suggesting they could serve as lead molecules for the development of new PI3K inhibitors. nih.gov

Similarly, other quinoline-based compounds have been evaluated in silico against targets such as HIV non-nucleoside reverse transcriptase and the cannabinoid receptor CB1a. uni.lu These studies typically involve docking the small molecule into the active site of the protein and analyzing the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. uni.lu

The following table summarizes the types of biological targets that have been investigated for quinoline derivatives using molecular docking:

| Biological Target Family | Specific Example(s) | Potential Therapeutic Area |

| Kinases | Phosphatidylinositol 3-kinases (PI3Ks) | Cancer |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral (HIV) |

| G-protein coupled receptors | Cannabinoid Receptor 1a (CB1a) | Various |

These in silico screening and molecular docking studies are a crucial first step in the drug discovery process, allowing for the rapid and cost-effective identification of promising drug candidates for further experimental validation.

Prediction of Spectroscopic Characteristics for Structural Elucidation

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for their structural elucidation and for the interpretation of experimental spectra. For this compound, theoretical predictions of its NMR, IR, and mass spectra can provide a basis for its identification and characterization.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the absorption bands in an IR spectrum. By comparing the predicted IR spectrum with an experimental one, chemists can identify the characteristic vibrational modes of the functional groups present in this compound, such as the B-O and O-H stretching of the boronic acid group and the C-Cl and C=N stretching of the quinoline ring. For instance, studies on phenylboronic acid have identified characteristic peaks for B-O asymmetric stretching and O-B-O out-of-plane deformation.

Mass Spectrometry: While exact mass prediction is straightforward from the molecular formula, computational tools can predict other mass spectrometry-related properties. For example, predicted collision cross-section (CCS) values can be calculated for different adducts of the molecule. uni.lu These values are related to the ion's shape and size and can be used as an additional identifier in ion mobility-mass spectrometry. The table below shows the predicted collision cross-section values for various adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 208.03311 | 137.3 |

| [M+Na]⁺ | 230.01505 | 147.3 |

| [M-H]⁻ | 206.01855 | 138.3 |

| [M+NH₄]⁺ | 225.05965 | 155.9 |

| [M+K]⁺ | 245.98899 | 142.4 |

| [M+H-H₂O]⁺ | 190.02309 | 132.3 |

| [M+HCOO]⁻ | 252.02403 | 152.2 |

| [M+CH₃COO]⁻ | 266.03968 | 179.7 |

| [M+Na-2H]⁻ | 228.00050 | 144.7 |

| [M]⁺ | 207.02528 | 138.4 |

| [M]⁻ | 207.02638 | 138.4 |

These computationally predicted spectroscopic characteristics serve as a valuable reference for the experimental analysis of this compound, aiding in its unambiguous identification and structural verification.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for 2-Chloroquinoline-3-boronic Acid Transformations

The transformation of this compound is heavily reliant on the development of innovative catalytic systems. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are fundamental for creating new carbon-carbon bonds from boronic acids. nih.govnih.govlibretexts.org Research in this area is focused on enhancing reaction efficiency, selectivity, and functional group tolerance.

A significant advancement has been the development of palladium-catalyzed borylation to synthesize quinoline (B57606) boronic esters, which are direct precursors to this compound and its analogs. rsc.orgrsc.org One study detailed a palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgrsc.org This methodology allows for the introduction of a boronic ester group onto the quinoline scaffold, which can then be hydrolyzed to the corresponding boronic acid. rsc.orgrsc.org The choice of ligand is crucial in these catalytic systems, with bulky electron-rich phosphines like XPhos showing promise. rsc.orgrsc.org

| Catalyst/Ligand System | Substrate | Product | Yield | Reference |

| Pd₂(dba)₃ / XPhos | Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate | Ethyl 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate | Not specified | rsc.orgrsc.org |

| Pd(OAc)₂ / PCy₃ | Aryl and vinyl triflates | Biaryl and vinyl arenes | High | organic-chemistry.org |